Montanin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68370-49-0 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(5'S,8S,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3-diene-9,3'-oxolane]-2'-one |
InChI |
InChI=1S/C19H20O4/c1-11-7-15-17-13(10-22-15)3-2-4-14(17)19(11)8-16(23-18(19)20)12-5-6-21-9-12/h5-6,9-11,14,16H,2-4,7-8H2,1H3/t11-,14+,16+,19-/m1/s1 |
InChI Key |
CZGWUKXZLUIKBU-IUYNRSMJSA-N |
SMILES |
CC1CC2=C3C(C14CC(OC4=O)C5=COC=C5)CCCC3=CO2 |
Isomeric SMILES |
C[C@@H]1CC2=C3[C@@H]([C@@]14C[C@H](OC4=O)C5=COC=C5)CCCC3=CO2 |
Canonical SMILES |
CC1CC2=C3C(C14CC(OC4=O)C5=COC=C5)CCCC3=CO2 |
Synonyms |
montanin A |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Montanin a
Discovery and Original Source Identification
Montanin (B1201546) A, a neo-clerodane diterpene, was first identified and isolated from Teucrium montanum L., commonly known as mountain germander. researchgate.net This plant, belonging to the Lamiaceae family, has been a subject of scientific investigation for several decades, leading to the discovery of a series of related furanoid diterpenes. researchgate.netphcogrev.com A group of Bulgarian scientists were among the first to systematically investigate the chemical constituents of Teucrium montanum, reporting the isolation and structure of montanin A and montanin B. researchgate.net Subsequent research on the same plant species led to the identification of other related compounds, including montanin C, D, E, F, and H. researchgate.net
The genus Teucrium is recognized as a rich natural source of furanoid diterpenes, making these compounds significant as chemotaxonomic markers for neo-clerodanes. researchgate.net While Teucrium montanum is the original and a primary source, this compound and structurally similar diterpenes have also been isolated from other plant species. For instance, montanin was found to be one of the cytotoxic and antitumor constituents of the root and root bark of Cunuria spruceana, a plant from the Euphorbiaceae family. nih.gov The compound has also been reported in Neoboutonia mannii. nih.gov The broader class of montanin-related compounds, such as Montanin D, have been identified in other Teucrium species like Teucrium divaricatum and Teucrium odontites. nih.gov
| Compound | Plant Source | Family | Reference |
|---|---|---|---|
| This compound | Teucrium montanum | Lamiaceae | researchgate.net |
| This compound | Cunuria spruceana | Euphorbiaceae | nih.gov |
| This compound | Neoboutonia mannii | Euphorbiaceae | nih.gov |
| Montanin C | Teucrium montanum | Lamiaceae | researchgate.net |
| Montanin D | Teucrium divaricatum, Teucrium odontites | Lamiaceae | nih.gov |
Advanced Chromatographic Separation Techniques for this compound
The isolation of pure this compound from complex plant extracts necessitates the use of sophisticated separation techniques. hilarispublisher.com Chromatography is the cornerstone of this process, with several advanced methods being particularly suitable for the purification of natural products like diterpenes. hilarispublisher.comthieme-connect.de
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis and purification of natural products from crude extracts. thieme-connect.de For a compound like this compound, reversed-phase HPLC is a commonly employed mode. thieme-connect.de This method utilizes a nonpolar stationary phase, typically a C18 silica (B1680970) gel column, and a polar mobile phase, such as a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). thieme-connect.demdpi.com
Gradient elution is often preferred for separating components in a complex plant extract. thieme-connect.denih.gov This involves systematically changing the composition of the mobile phase during the chromatographic run, which allows for the efficient separation of compounds with a wide range of polarities. mdpi.com Detection is commonly achieved using a photodiode array (DAD) or UV detector, which provides characteristic fingerprints of the separated compounds. nih.gov For preparative purposes, the analytical scale method can be scaled up to isolate milligram or even gram quantities of the pure compound. isca.in The fractions corresponding to this compound are collected as they elute from the column, and the solvent is subsequently evaporated to yield the purified substance.
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating irreversible adsorption of the sample onto a stationary phase. wikipedia.org This technique utilizes two immiscible liquid phases, one of which acts as the stationary phase and is held in place by a centrifugal force, while the other mobile phase is pumped through it. wikipedia.org The separation of compounds is based on their differential partitioning between the two liquid phases. mdpi.com
The key advantage of CCC is its ability to handle large quantities of crude extract, making it highly suitable for preparative-scale isolation of natural products. nih.gov The choice of the two-phase solvent system is critical for achieving successful separation. wikipedia.org A wide variety of solvent systems can be employed, and the instrument can be easily switched between normal-phase and reversed-phase modes by simply changing which liquid phase is mobile and which is stationary. wikipedia.org Techniques like high-speed counter-current chromatography (HSCCC) and dual-flow CCC have further enhanced the efficiency and versatility of this method for isolating target compounds from complex mixtures. wikipedia.orgmdpi.com
Solid-Phase Extraction (SPE) is a crucial sample preparation and purification technique used to fractionate complex mixtures before high-resolution chromatographic analysis. wikipedia.org It operates on the same principles of affinity as HPLC but is typically used for cleanup and preliminary separation rather than high-resolution analysis. wikipedia.org In the context of isolating this compound, a crude plant extract would be passed through an SPE cartridge, often packed with a C18 bonded silica stationary phase. nih.gov
By using a sequence of solvents with increasing elution strength, the extract can be separated into different fractions based on polarity. nih.gov The non-polar diterpenes, including this compound, would be retained on the stationary phase while more polar impurities are washed away. A subsequent elution with a less polar solvent then releases the taxanes quantitatively in a cleaner, less complex fraction. nih.gov This enriched fraction can then be further purified using preparative HPLC or CCC. nih.gov SPE is available in various formats, including syringe-shaped cartridges and larger extraction disks for scaling up the purification process. wikipedia.orgnih.gov
| Technique | Principle | Primary Application | Key Advantages | Reference |
|---|---|---|---|---|
| HPLC | Liquid-solid partitioning with high pressure | Analytical quantification and preparative purification | High resolution, speed, and sensitivity | thieme-connect.de |
| CCC | Liquid-liquid partitioning without a solid support | Preparative-scale isolation and purification | No irreversible adsorption, high sample loading capacity, low solvent cost | wikipedia.org |
| SPE | Liquid-solid partitioning for sample cleanup | Crude extract fractionation and sample concentration | Removes interfering compounds, enriches target analyte, simple to use | wikipedia.orgnih.gov |
Extraction and Purification Protocols Optimization
The efficient isolation of this compound hinges on the optimization of both the initial extraction and the subsequent purification steps. mdpi.com The goal of optimization is to maximize the yield and purity of the target compound while minimizing the use of solvents and time. mdpi.com
The extraction process from the plant material, typically the aerial parts of Teucrium montanum, is the first critical step. researchgate.net Optimization involves systematically evaluating several parameters. mdpi.com Key factors include the choice of solvent, extraction temperature, extraction duration, and the liquid-to-solid ratio. nih.govnih.gov For diterpenes, solvents like methanol or ethanol (B145695) are often effective. nih.govmdpi.com Studies on similar compounds have shown that methods like decoction or turbulent flow extraction under heating can be more efficient than simple infusions. mdpi.comnih.gov Statistical methods, such as a Central Composite Design, can be employed to systematically model the effects of these variables and identify the optimal conditions for maximizing the extraction yield. mdpi.com
Following extraction, a general purification protocol involves several stages. wikipedia.orgnih.gov The crude extract is first filtered and concentrated. nih.gov A preliminary purification step, often using SPE, is employed to remove major classes of interfering compounds and to enrich the diterpene fraction. nih.gov The final purification to isolate pure this compound is achieved through one or more high-resolution chromatographic techniques. The optimization of these purification steps involves the careful selection of HPLC columns and mobile phase gradients or the development of a suitable biphasic solvent system for CCC to achieve the best separation of this compound from other closely related diterpenes present in the extract. mdpi.commdpi.com
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Solvent Type | The choice of solvent (e.g., ethanol, methanol, water) and its concentration. | Determines the solubility and extraction efficiency of the target compound. | mdpi.com |
| Temperature | The temperature at which the extraction is performed. | Affects solvent properties and can increase extraction rate, but excessive heat may degrade the compound. | nih.gov |
| Time | The duration of the extraction process. | Longer times can increase yield up to a point, after which degradation or extraction of impurities may increase. | nih.gov |
| Liquid-to-Solid Ratio | The ratio of the volume of solvent to the mass of the plant material. | Impacts the concentration gradient and efficiency of mass transfer of the analyte from the solid to the liquid phase. | nih.gov |
Structural Elucidation Strategies for Montanin a
Advanced Spectroscopic Approaches
Advanced spectroscopic techniques are fundamental in determining the planar structure of complex natural products. They provide detailed information about the molecular skeleton, the types of atoms present, and their connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. mdpi.com For Montanin (B1201546) A, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be indispensable.
1D NMR (¹H NMR and ¹³C NMR) : Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments (chemical shift), and their coupling relationships (multiplicity and coupling constants), which reveal adjacent protons. orgchemboulder.comyoutube.com Carbon-13 NMR (¹³C NMR) provides the number of different carbon atoms and their chemical environments, often categorized by functional group type (e.g., sp³, sp², carbonyl carbons). orgchemboulder.com
2D NMR Techniques :
Correlation Spectroscopy (COSY) : This experiment reveals proton-proton spin-spin coupling, indicating protons that are directly coupled through two or three bonds. This helps in building proton spin systems.
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is crucial for assigning proton and carbon signals simultaneously.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC identifies long-range proton-carbon correlations (typically two, three, or four bonds), which are vital for establishing connectivity across quaternary carbons or through heteroatoms, thus linking different fragments of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY provides through-space correlations between protons that are spatially close, regardless of bonding. This information is critical for determining the relative stereochemistry and conformation of the molecule.
| Position (C) | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | Integration | COSY | HMBC | NOESY |
| C-1 | 75.2 | 4.50 | d (8.0) | 1H | H-2 | C-3, C-9 | H-10 |
| C-2 | 38.1 | 2.15 | dd (8.0, 4.5) | 1H | H-1 | C-4 | |
| ... | ... | ... | ... | ... | ... | ... | ... |
| CH₃ | 20.5 | 1.20 | s | 3H | - | C-X | H-Y |
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to provide information about its substructures through fragmentation. nih.gov
High-Resolution Mass Spectrometry (HRMS) : HRMS, particularly techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), provides the exact mass of the molecular ion, which is crucial for determining the precise elemental composition (molecular formula) of Montanin A. aqi.in The molecular formula of this compound is C₁₉H₂₀O₄, with a molecular weight of 312.13615911 Da. Current time information in Chicago, IL, US.
Fragmentation Analysis : In MS/MS experiments, the molecular ion fragments into smaller ions. Analyzing the m/z values and relative intensities of these fragment ions provides clues about the compound's structural subunits and connectivity. researchgate.net Characteristic fragmentation patterns can indicate the presence of specific functional groups or ring systems.
| Ion (m/z) | Relative Intensity (%) | Proposed Fragment Formula | Fragmentation Pathway |
| [M+H]⁺ | 100 | C₁₉H₂₁O₄⁺ | Molecular ion |
| 297 | 45 | C₁₉H₁₈O₃⁺ | Loss of CH₃ |
| 225 | 20 | C₁₄H₁₃O₃⁺ | Retro-Diels-Alder |
| ... | ... | ... | ... |
IR and UV-Vis spectroscopies provide complementary information about the functional groups and electronic transitions within a molecule. nasa.govmontana.edu
Infrared (IR) Spectroscopy : IR spectroscopy identifies the characteristic vibrational frequencies of functional groups present in this compound. For instance, the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), and aromatic C-H or C=C stretches would be indicated by specific absorption bands. orgchemboulder.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy detects electronic transitions, primarily indicating the presence of conjugated π-electron systems (chromophores) within the molecule. hmdb.ca The absorption maxima (λmax) and molar absorptivity (ε) provide information about the extent of conjugation.
IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 (broad) | Strong | O-H stretch |
| 1705 | Strong | C=O stretch |
| 1600, 1500 | Medium | Aromatic C=C |
| 2950 | Medium | Aliphatic C-H |
UV-Vis Data
| λmax (nm) | log ε | Assignment |
| 230 | 4.1 | Conjugated system 1 |
| 285 | 3.8 | Conjugated system 2 |
Chiroptical Methods for Stereochemical Assignment
For chiral molecules like this compound, chiroptical methods are essential for determining the absolute configuration (AC) of stereocenters. nasa.govfao.orgmtecp.org
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtecp.orglsu.edu It is particularly powerful for molecules containing chromophores that exhibit electronic transitions in the UV-Vis region. mtecp.org The sign and amplitude of the Cotton effects (bands in the ECD spectrum) are directly related to the absolute configuration and conformation of the molecule. lsu.edu Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) calculations, are frequently used to predict ECD spectra for possible enantiomers and compare them with experimental data to assign the absolute configuration. montana.edu
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with varying wavelengths of light. fao.org Like ECD, ORD is sensitive to the absolute configuration of chiral molecules. nasa.govfao.org The shape of the ORD curve, especially the presence of Cotton effects (anomalous dispersion in the vicinity of an absorption band), can provide valuable information for stereochemical assignments. ORD and ECD spectra are mathematically interconvertible within the UV-Vis region through Kramers-Kronig transformations. fao.org For non-UV-absorbing chiral molecules, ORD can serve as an important tool for determining absolute configurations. fao.org
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a premier technique for determining the atomic and molecular structure of crystalline substances, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms springernature.comescholarship.org. For chiral molecules, such as this compound, X-ray crystallography is particularly invaluable for the unambiguous determination of absolute configuration, especially when anomalous dispersion effects are utilized spectroscopyeurope.com. This method relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal. By analyzing the angles and intensities of the diffracted X-rays, a three-dimensional electron density map can be constructed, from which atomic positions are derived springernature.comescholarship.org.
The process typically involves several key steps:
Crystal Growth : Obtaining high-quality single crystals of the compound is often the most challenging step springernature.com.
Data Collection : The crystal is exposed to a beam of X-rays, and the diffraction pattern is recorded.
Phase Determination : This is a critical step, as the phase information is lost during data collection. For absolute configuration determination, the anomalous scattering from heavier atoms (if present within the molecule or as a derivative) is exploited to resolve the phase ambiguity spectroscopyeurope.com.
Structure Refinement : Computational methods are used to refine the atomic model against the experimental diffraction data, yielding a precise three-dimensional structure and confirming the absolute stereochemistry springernature.comescholarship.org.
Computational Chemistry in Structural Confirmation
Computational chemistry plays an increasingly vital role in modern structural elucidation, serving as a powerful complementary tool to experimental techniques uwec.edumsu.edu. For structural confirmation, computational methods can predict various molecular properties that can be directly compared with experimental data, thereby reinforcing structural assignments and, in some cases, aiding in absolute configuration determination spectroscopyeurope.comresearchgate.net.
Key applications of computational chemistry in structural confirmation include:
Geometry Optimization : Calculating the most stable three-dimensional conformation of a molecule, providing insights into bond lengths, angles, and dihedral angles uwec.edu.
Spectroscopic Property Prediction : Computational methods, particularly Density Functional Theory (DFT), can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (IR, Raman), and Electronic Circular Dichroism (ECD) spectra escholarship.orgspectroscopyeurope.comresearchgate.net. Comparing these predicted values with experimental spectra provides strong evidence for structural and stereochemical assignments. For instance, calculated optical rotation and ECD spectra are widely used for absolute configuration assignments, especially when X-ray quality crystals are unavailable spectroscopyeurope.comresearchgate.net.
Conformational Analysis : Exploring the potential energy surface of a molecule to identify stable conformers and their relative energies, which is crucial for interpreting solution-state spectroscopic data uwec.edu.
While computational chemistry methods are routinely applied in the elucidation of complex natural products, specific detailed computational findings (e.g., calculated NMR shifts, energy differences between conformers, or comparison tables of calculated vs. experimental data) directly related to the computational confirmation of this compound's structure were not found in the conducted literature searches. However, the general utility of these methods in corroborating experimental data and resolving structural ambiguities is well-established in the field of natural product chemistry uwec.edumsu.eduresearchgate.net.
Biosynthetic Pathways and Precursors of Montanin a
Elucidation of Proposed Biosynthetic Routes for Montanin (B1201546) A
Despite the identification of Montanin A in Teucrium montanum, specific proposed biosynthetic routes for this compound are not detailed in the currently available literature. nih.gov Generally, the elucidation of biosynthetic pathways for natural products involves identifying the primary metabolic precursors and the sequence of enzymatic reactions that lead to the final compound. This often begins with structural analysis of the natural product and its co-occurring analogues, followed by experimental validation.
Enzymatic Mechanisms in this compound Biogenesis
The biogenesis of complex natural products relies heavily on the catalytic action of specific enzymes. While the precise enzymatic mechanisms for this compound biosynthesis are not explicitly described, general principles of enzyme function in biosynthetic pathways can be outlined. Enzymes are biological catalysts that accelerate specific biochemical reactions, often exhibiting high substrate specificity and stereoselectivity. chemeurope.com
In general biosynthetic pathways, key enzymes play critical roles in driving the conversion of precursor molecules through various intermediates. These enzymes typically contain active sites that bind substrates and facilitate chemical transformations. For instance, in other plant secondary metabolite pathways, enzymes like chalcone (B49325) isomerase (CHI) are crucial for specific cyclization steps, and β-KETOACYL-CoA SYNTHETASE (KCS) enzymes are involved in fatty acid biosynthesis. frontiersin.orgmdpi.com The catalytic roles of such enzymes often involve steps like oxidation, reduction, cyclization, glycosylation, and methylation, leading to the structural diversity of natural products. chemeurope.com
Many enzymes require non-protein molecules, known as cofactors, for their catalytic activity. chemeurope.com Cofactors can be inorganic ions (e.g., metal ions) or organic compounds (coenzymes or prosthetic groups). chemeurope.com For example, flavin and heme cofactors are frequently involved in redox reactions, while S-adenosylmethionine (SAM) is a common cofactor for methylation reactions. chemeurope.commontana.edunih.gov The biosynthesis of these cofactors themselves often involves complex pathways. nih.govnih.govresearchgate.net While specific cofactors involved in this compound biosynthesis are not identified, it is highly probable that various cofactors participate in the enzymatic reactions required for its formation, given the structural complexity of benzofurans.
Isotopic Labeling Studies in Pathway Delineation
Isotopic labeling studies are a powerful and widely used technique for delineating biosynthetic pathways and identifying precursor molecules. nih.govkit.edunumberanalytics.comrsc.org This method involves introducing stable isotopes (e.g., 13C, 15N, 2H, 18O) into a biological system through labeled substrates. nih.govnumberanalytics.com By tracing the incorporation of these labeled atoms into downstream metabolites, researchers can gain insights into the dynamics of metabolic pathways and identify key regulatory nodes. numberanalytics.com For instance, fully labeled carbon sources like U-13C-glucose are used in hypothesis-free metabolomics studies to achieve extensive metabolite labeling, while specific labeling patterns can reveal details about central carbon metabolism. nih.gov This approach is crucial for confirming the biosynthetic nature of novel metabolites and delineating active metabolic pathways. nih.govrsc.orgnih.gov
Genetic and Molecular Biology Approaches to Biosynthesis
Genetic and molecular biology approaches are fundamental to understanding the biosynthesis of natural products. These methods involve the identification, characterization, and manipulation of the genes and gene clusters responsible for enzyme production and pathway regulation. researchgate.netoapen.orgembopress.org
Many natural product biosynthetic enzymes are encoded by genes that are physically clustered together in the genome, forming what are known as biosynthetic gene clusters (BGCs). frontiersin.orgpnas.orgoup.com The identification of these gene clusters is a critical step in understanding the genetic basis of natural product biosynthesis. Genome mining, bioinformatics analysis, and comparative genomics are commonly used to identify putative BGCs by searching for genes homologous to known biosynthetic enzymes. frontiersin.orgpnas.orgmdpi.compnas.org Characterization of these gene clusters involves studying their organization, the function of individual genes, and their regulation. For example, the activation of silent gene clusters through genetic manipulation can lead to the discovery of novel natural products. pnas.org While no specific gene cluster for this compound has been identified in the provided information, such an approach would be instrumental in unraveling its biosynthetic machinery.
Compound Information
The following table provides the PubChem CID for this compound, as identified in the search results.
Gene Knockout and Overexpression Studies
Due to the limited information available on the specific biosynthetic pathway of this compound, there are no detailed research findings or data tables concerning gene knockout or overexpression studies directly targeting the enzymes or regulatory genes involved in this compound biosynthesis. Research into gene manipulation techniques, such as CRISPR/Cas9, has been widely applied to study and engineer secondary metabolic pathways in various plants for other compounds, including those in Pueraria montana (e.g., puerarin (B1673276) biosynthesis) mdpi.comnih.govpsu.edufrontiersin.orgmdpi.comnih.gov. These studies demonstrate the potential of such approaches to elucidate and manipulate biosynthetic routes. However, specific applications to this compound remain undocumented in the current search results.
Chemical Synthesis and Derivatization of Montanin a
Total Synthesis Strategies of (±)-Montanin A and Related Analogues
The total synthesis of Montanin (B1201546) A, both in its racemic and enantioselective forms, has been a significant endeavor in synthetic chemistry. The first total syntheses of (±)-Montanin A and (±)-teuscorolide were achieved from an advanced precursor that was developed through a Diels-Alder strategy [5 from initial search]. This approach highlights the utility of cycloaddition reactions in constructing complex polycyclic systems.
For the enantioselective synthesis of (+)-Montanin A, a collective asymmetric total synthesis of several pentacyclic 19-nor-clerodane diterpenoids, including (+)-Montanin A, was reported. A key feature of this synthesis involved an ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder reaction [6 from initial search]. This method allows for the stereocontrolled formation of the common cis-decalin intermediate, which contains five continuous stereocenters, in excellent yield and stereoselectivity [6 from initial search].
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a systematic problem-solving technique in organic synthesis that involves working backward from the target molecule to identify simpler precursor structures and commercially available starting materials onlineorganicchemistrytutor.comjournalspress.comsinica.edu.tw. This process involves conceptual bond cleavages, known as disconnections, and functional group interconversions (FGIs) journalspress.comsinica.edu.tw. The goal is to simplify the target molecule effectively, leading to stable and recognizable intermediates onlineorganicchemistrytutor.com.
Stereoselective and Asymmetric Synthesis Approaches
Stereoselective synthesis aims to produce one stereoisomer predominantly over others, while asymmetric synthesis specifically focuses on generating one enantiomer in excess ddugu.ac.inresearchgate.netethz.ch. Key strategies in asymmetric synthesis include:
Chiral Pool Synthesis: Utilizing readily available enantiomerically pure natural products (e.g., amino acids, carbohydrates, terpenes) as starting materials, where their inherent chirality is preserved throughout the synthesis ddugu.ac.inresearchgate.netethz.chyork.ac.ukwikipedia.org.
Chiral Auxiliary Approach: Temporarily attaching a chiral molecule (chiral auxiliary) to the substrate to induce asymmetry in a reaction, which is then removed after the desired stereochemistry is established ddugu.ac.inresearchgate.netethz.chyork.ac.uk.
Asymmetric Catalysis: Employing a chiral catalyst in substoichiometric amounts to direct the formation of a specific enantiomer ddugu.ac.inresearchgate.netethz.ch.
Semisynthesis of Montanin A Derivatives
Semisynthesis, or partial chemical synthesis, involves using complex chemical compounds isolated from natural sources as starting materials to produce novel compounds. This approach is often more cost-effective and efficient than total synthesis for complex molecules, as it leverages the biosynthetic machinery of living organisms to provide intricate starting scaffolds cas.cnchemicals.co.uk.
For montanine-type alkaloids, which include this compound, semisynthetic approaches have been explored to generate derivatives for studying structure-activity relationships [4 from previous search]. This involves chemically modifying the naturally isolated this compound or a closely related precursor.
Structural Modifications to Enhance Biological Activities
Structural modifications of natural products are a common strategy to enhance or alter their biological activities, improve properties like bioavailability or stability, or create novel derivatives with improved therapeutic potential mdpi.commdpi.comrsc.orgyoutube.com. These modifications often involve introducing new functional groups, making stereochemical changes, or performing isosteric replacements [32 from initial search].
While specific data tables or detailed research findings on structural modifications of this compound derivatives to enhance its biological activities are not explicitly provided in the search results, general principles apply. For other natural products, studies have shown that specific substitutions (e.g., halogenated benzyl (B1604629) groups, electron-donating or withdrawing groups) can significantly impact insecticidal, antibacterial, or anticancer activities rsc.orgnih.govcaymanchem.comnih.gov.
Analog Generation for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, investigating how changes in a molecule's chemical structure affect its biological activity frontiersin.orgdrughunter.com. These studies typically involve synthesizing a series of structurally related compounds (analogs) and evaluating their biological activity to identify key structural features responsible for the observed effects frontiersin.orgdrughunter.com.
For montanine-type alkaloids, semisynthesis has been employed to prepare derivatives specifically for SAR studies [4 from previous search]. This process allows chemists to systematically vary parts of the this compound structure and then test these analogs to understand how each modification influences its biological properties. The goal is to identify optimal structural features that lead to enhanced potency, selectivity, or other desirable pharmacological profiles. While specific data on this compound analogs is not available in the provided snippets, SAR studies generally involve comparing the activities of various derivatives and identifying trends related to the presence or absence of certain functional groups, their positions, or stereochemical configurations mdpi.comcaymanchem.com.
Convergent and Divergent Synthetic Routes
Convergent Synthetic Routes
While explicit details of a dedicated convergent route for this compound are not extensively detailed in readily available literature, the first total synthesis of (±)-Montanin A was achieved from an advanced precursor, implying a degree of pre-assembly or fragment coupling. This synthesis was notably accomplished in 8 steps, utilizing a Diels-Alder strategy as a key operation. rsc.org The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be a cornerstone in convergent strategies by efficiently joining two molecular fragments (a diene and a dienophile) to build a significant portion of the target molecule's core structure. rsc.org
Divergent Synthetic Routes
Divergent synthesis, in contrast to convergent synthesis, involves starting from a common intermediate and then modifying it to produce a variety of related natural products or analogs. nih.govresearchgate.net This strategy is particularly advantageous when synthesizing a family of compounds that share a common core structure but differ in peripheral functional groups or minor structural variations. By reaching an advanced, versatile intermediate, chemists can then branch out to synthesize multiple target molecules, significantly enhancing synthetic efficiency and enabling the rapid exploration of structural diversity. nih.govresearchgate.netmdpi.com This approach is beneficial for creating libraries of molecules for biological screening or for understanding structure-activity relationships within a natural product family. researchgate.net Examples of divergent synthesis in natural product chemistry include the preparation of various C19 diterpenoid alkaloids from a common phenol (B47542) intermediate nih.gov, or marine tetracyclic meroterpenoids from a shared intermediate like aureol (B1238271) mdpi.com.
For this compound, there is no widely reported divergent synthesis that uses it as a common intermediate to access other related natural products. However, the first total synthesis of (±)-Montanin A was reported in conjunction with the synthesis of (±)-teuscorolide, where this compound itself served as an intermediate for the subsequent two-step synthesis of teuscorolide (B1207008) via a furan (B31954) oxidative cyclization–retro-cyclization process. rsc.org This demonstrates a form of divergence, where a synthesized natural product acts as a precursor for another, closely related natural product.
Research Findings and Data Considerations
| Step No. | Intermediate | Reagents/Conditions | Yield (%) | Notes (e.g., Stereoselectivity) |
| 1 | Fragment A | [Reaction 1] | XX | |
| 2 | Fragment B | [Reaction 2] | YY | |
| 3 | Coupling of A+B | [Coupling Reaction] | ZZ | Formation of key intermediate |
| ... | Final Product | [Final Steps] | WW | Total steps: 8 |
Biological Activities and Molecular Mechanisms of Montanin a
In Vitro and In Vivo Mechanistic Studies (Non-Human Models)
Mechanistic studies involving Montanin (B1201546) A have largely been conducted in in vitro cellular systems, providing insights into its interactions at the molecular and cellular levels. While in vivo mechanistic studies specifically for Montanin A in non-human models are not extensively documented in the current literature, the in vitro findings lay a foundation for understanding its potential biological impact.
Cellular Target Identification
Direct and specific cellular target identification for this compound remains an area requiring further comprehensive investigation. While its ultimate effects on cellular processes, such as the induction of apoptosis, have been observed, the precise primary molecular targets (e.g., specific proteins or enzymes that this compound directly binds to or inhibits) that initiate these cascades are not yet fully elucidated in the available research. wikipedia.org
Molecular Interactions with Biological Macromolecules
The understanding of this compound's direct molecular interactions with biological macromolecules is primarily inferred from its observed cellular effects. Detailed studies on its binding dynamics and enzyme modulation are areas for continued research.
While this compound exhibits antiproliferative activity, implying some form of enzyme modulation or inhibition, specific enzyme modulation and inhibition kinetics (e.g., IC50 values for named enzymes) are not explicitly documented for this compound itself in the available research. General principles of enzyme inhibition kinetics, including competitive, uncompetitive, and noncompetitive mechanisms, are well-established for characterizing such interactions. However, the application of these detailed kinetic analyses to specific enzymes targeted by this compound requires further investigation.
Perturbation of Cellular Pathways and Signaling Networks
This compound has been shown to perturb critical cellular pathways, primarily leading to programmed cell death.
This compound has been observed to trigger apoptosis in MOLT-4 cells. This apoptotic induction is mechanistically linked to caspase activation and mitochondrial depolarization. The process was evidenced by Annexin V/Propidium Iodide (PI) double staining, a common method for detecting apoptotic cells based on changes in membrane integrity and phosphatidylserine (B164497) externalization wikipedia.org.
Investigation of Specific Bioactivities (Mechanistic Focus)
The primary specific bioactivity of this compound that has been mechanistically investigated is its antiproliferative effect on cancer cells.
This compound demonstrates potent antiproliferative activity against various human cancer cell lines. Studies have reported its efficacy against Jurkat, A549, and MOLT-4 cell lines. The compound induces cell death primarily through the induction of apoptosis. This apoptotic pathway involves key cellular events such as the activation of caspases and the depolarization of the mitochondrial membrane wikipedia.org.
The antiproliferative activity of this compound has been quantified by its half-maximal inhibitory concentration (IC50) values across different cancer cell lines, as detailed in Table 1.
Table 1: Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | IC50 (µM) wikipedia.org |
| Jurkat | 1.04 |
| A549 | 1.09 |
| MOLT-4 | Not explicitly stated, but triggered apoptosis. Mean IC50 across cancer cells was 1.39 µM. |
| Mean (across cancer cells) | 1.39 |
The induction of apoptosis by this compound in MOLT-4 cells is a significant mechanistic finding. Apoptosis is a highly regulated process of cell death crucial for development and tissue homeostasis, characterized by specific biochemical events including caspase activation and mitochondrial changes. The observation of caspase activation and mitochondrial depolarization suggests that this compound initiates the intrinsic (mitochondrial) apoptotic pathway, a common mechanism for anticancer agents. wikipedia.org
Antimicrobial Properties and Mechanisms
Specific scientific literature detailing the antimicrobial properties and underlying mechanisms of the chemical compound this compound (PubChem CID 442061) was not identified in the conducted research. Existing studies often pertain to plant extracts like Satureja montana or Origanum compactum, which possess antimicrobial effects through various mechanisms, but these findings are not directly attributable to this compound herbmedpharmacol.comnih.govfrontiersin.orgmdpi.comresearchgate.net.
Antioxidant Activity and Reactive Oxygen Species Modulation
Other Mechanistic Biological Modulations
Comprehensive data on other mechanistic biological modulations specifically attributed to the chemical compound this compound (PubChem CID 442061) were not found in the performed searches. Research on biological modulations often covers a wide range of effects from various compounds, but direct evidence for this compound in this context is not available through the conducted literature review biologists.comelifesciences.orgrupress.org.
Advanced Analytical Techniques for Montanin a Research
Quantitative Analysis of Montanin (B1201546) A in Complex Matrices
The accurate determination of Montanin A concentrations in various biological matrices, such as plant extracts, is fundamental for understanding its pharmacological properties and natural distribution. Due to the complexity of these matrices, highly sensitive and selective analytical techniques are required.
Chromatographic methods coupled with mass spectrometry are the cornerstone for the quantitative analysis of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose. The separation of this compound from other components in a complex mixture is typically achieved using a reversed-phase column, such as a C18 column. A gradient elution with solvents like acetonitrile (B52724) and water allows for the effective separation of various compounds present in the extract.
A study on the quantitative analysis of nine neo-clerodane diterpenoids in Teucrium chamaedrys demonstrated the efficacy of HPLC with photodiode array (PDA) detection. nih.gov This method, with a detection wavelength of 220 nm, achieved limits of detection ranging from 0.24 to 0.90 µg/mL for the analyzed compounds. nih.gov The relative standard deviation (RSD) values for the quantification of these diterpenoids in plant extracts were below 3.20%, indicating good precision of the method. nih.gov While this study did not specifically include this compound, the methodology is directly applicable to its quantification.
Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of diterpenoids, often after a derivatization step to increase their volatility. The essential oils of Teucrium species, for instance, have been analyzed by GC-MS to identify their terpenoid composition. acgpubs.org
Table 1: Representative Chromatographic Conditions for the Quantification of Neo-clerodane Diterpenoids.
| Parameter | HPLC-PDA | LC-MS/MS |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) nih.gov | C18 reversed-phase column |
| Mobile Phase | Acetonitrile-water gradient nih.gov | Acetonitrile-water with formic acid |
| Flow Rate | 1.0 mL/min nih.gov | 0.3 - 0.5 mL/min |
| Detection | PDA at 220 nm nih.gov | Tandem Mass Spectrometry (MS/MS) |
| Limit of Detection (LOD) | 0.24-0.90 µg/mL (for related compounds) nih.gov | Typically in the low ng/mL range |
| Precision (RSD) | < 3.20% (for related compounds) nih.gov | Generally < 15% |
High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC), is an indispensable tool for metabolomics research, enabling the comprehensive analysis of all small molecules (the metabolome) in a biological sample. In the context of this compound research, HR-MS can be used to identify and quantify a wide range of metabolites in Teucrium species, the primary source of this compound.
A study utilizing HR-LCMS for the metabolite profiling of a methanolic extract of Teucrium polium successfully identified 29 distinct phytochemical compounds. acgpubs.org This untargeted approach allows for the discovery of novel compounds and provides a snapshot of the plant's metabolic state. Such studies are crucial for understanding the chemical diversity within this compound-producing organisms and for identifying other potentially bioactive molecules.
Metabolomic Profiling in this compound-Producing Organisms
Metabolomic profiling of Teucrium species provides a chemical fingerprint of the organism, offering insights into the biochemical pathways active under specific conditions. By comparing the metabolomes of different Teucrium species or the same species under different environmental stresses, researchers can identify metabolites that are correlated with the production of this compound.
For example, a comprehensive analysis of Teucrium species using HPLC coupled with a triple quadrupole mass analyzer led to the tentative identification of 135 flavonoids. researchgate.net While not directly targeting diterpenoids, this type of study demonstrates the power of metabolomics to characterize the chemical landscape of these plants. Such analyses can reveal the presence of various classes of secondary metabolites, including terpenoids, flavonoids, and phenylethanoid glycosides, which are known to be present in Teucrium species. acgpubs.orgbiointerfaceresearch.com Endophytic fungi associated with Teucrium stocksianum have also been a subject of metabolic profiling, leading to the discovery of bioactive molecules. nih.gov
Proteomic and Transcriptomic Integration with this compound Studies
To fully understand the biosynthesis of this compound, it is essential to integrate metabolomic data with proteomic and transcriptomic analyses. Transcriptomics involves the study of all RNA molecules in a cell, providing a picture of the genes that are being actively expressed. Proteomics, on the other hand, focuses on the entire set of proteins produced by an organism.
A landmark study on the genome of Teucrium chamaedrys revealed the presence of a large biosynthetic gene cluster dedicated to diterpenoid metabolism. nih.gov This research identified 74 diterpene synthase (TPS) genes, which are key enzymes in the biosynthesis of diterpenoids like this compound. nih.gov The identification of these genes is the first step towards characterizing the specific enzymes involved in the this compound biosynthetic pathway.
By correlating the expression levels of these TPS genes (transcriptomics) with the abundance of specific proteins (proteomics) and the accumulation of this compound and related metabolites (metabolomics), researchers can build a comprehensive model of how this compound is produced. This integrated 'omics' approach can help to:
Identify the specific terpene synthases and other enzymes (e.g., cytochrome P450s) responsible for the various steps in this compound biosynthesis.
Understand the regulatory networks that control the expression of these biosynthetic genes.
Elucidate how environmental factors influence the production of this compound.
Table 2: Key Enzymes in Diterpenoid Biosynthesis Investigated through 'Omics' Approaches.
| Enzyme Class | Function in Diterpenoid Biosynthesis | Relevant 'Omics' Technique |
| Diterpene Synthases (diTPSs) | Catalyze the initial cyclization of geranylgeranyl pyrophosphate (GGPP) to form the diterpene skeleton. nih.gov | Transcriptomics (gene expression analysis), Proteomics (protein identification and quantification) |
| Cytochrome P450 Monooxygenases (CYP450s) | Introduce oxidative modifications to the diterpene scaffold, leading to a diversity of structures. | Transcriptomics, Proteomics |
| Glycosyltransferases (GTs) | Attach sugar moieties to the diterpenoid core, altering its solubility and biological activity. | Transcriptomics, Proteomics |
Future Research Directions and Academic Potential of Montanin a
Unexplored Biosynthetic Avenues and Enzymatic Engineering
The biosynthesis of clerodane diterpenes, including Montanin (B1201546) A, is a complex enzymatic process that offers significant opportunities for investigation and engineering. These compounds are derived from the general terpenoid pathway, starting with geranylgeranyl diphosphate (B83284) (GGPP). The pathway proceeds through a bicyclic labdane-related diphosphate intermediate, which is then rearranged and further oxidized to form the characteristic decalin core and side chain of the clerodane skeleton. wikipedia.orgmedcraveonline.comnih.gov The enzymes responsible for these transformations, primarily terpene synthases (TPSs) and cytochrome P450 monooxygenases (P450s), are prime targets for future research.
A significant frontier lies in the discovery and characterization of the specific TPSs and P450s involved in the Montanin A pathway. Identifying these enzymes would not only elucidate the precise steps of its formation but also open the door to enzymatic engineering. Research has already demonstrated that structure-guided point mutations in a diterpene synthase can redirect the stereochemical outcome of the clerodane scaffold produced. nih.gov For instance, modifying key amino acid residues in the active site of a clerodane diphosphate synthase can switch the product from a cis-trans-clerodane to a rare cis-cis-clerodane diastereomer. nih.gov
Future work could focus on applying similar protein engineering strategies to the enzymes responsible for this compound biosynthesis. rsc.orgresearchgate.netrsc.org By creating enzyme variants, it may be possible to generate novel this compound analogues with altered functionalities or improved biological activities. This chemoenzymatic approach could provide a sustainable and highly specific alternative to traditional chemical synthesis for producing a library of related compounds for structure-activity relationship (SAR) studies.
Table 1: Potential Enzymatic Engineering Strategies for this compound Biosynthesis
| Engineering Strategy | Target Enzyme Class | Potential Outcome | Reference |
| Active Site Mutagenesis | Terpene Synthase (TPS) | Altered stereochemistry of the clerodane core; generation of novel diterpene skeletons. | nih.gov |
| Substrate Funneling | Cytochrome P450s | Increased efficiency and yield of specific oxidative transformations. | rsc.org |
| Domain Swapping | Terpene Synthase (TPS) | Creation of hybrid enzymes with novel cyclization capabilities. | researchgate.net |
| Directed Evolution | TPS / P450s | Enhanced catalytic efficiency, altered substrate specificity, and improved stability. | rsc.org |
Novel Synthetic Methodologies for this compound and Analogues
The chemical synthesis of this compound provides a powerful platform for accessing the natural product and its derivatives for biological evaluation. The first total synthesis of (±)-Montanin A was achieved via a strategy centered around a Diels-Alder reaction to construct the core decalin ring system. rsc.orgresearchgate.net More recently, a collective asymmetric total synthesis of several related 19-nor-clerodane diterpenoids, including (+)-Montanin A, has been reported, also featuring an inverse-electron-demand Diels–Alder reaction as a key step. researchgate.net
While these routes are elegant demonstrations of synthetic chemistry, there remains considerable scope for developing novel methodologies. Future synthetic endeavors could focus on:
Developing more convergent and scalable syntheses: This would enable the production of larger quantities of this compound for in-depth biological studies.
Exploring alternative cyclization strategies: Investigating different methods to form the decalin and furan (B31954) rings could lead to more efficient or stereoselective routes.
Late-stage functionalization: Developing methods to selectively modify the this compound scaffold after the core is constructed would be a powerful tool for rapidly generating a diverse range of analogues. nih.gov This would allow for systematic probing of how different functional groups impact biological activity.
The synthesis of a focused library of this compound analogues is a crucial next step. By systematically modifying specific parts of the molecule, such as the furan ring, the lactone, and various substituents on the decalin core, researchers can conduct detailed SAR studies. mdpi.com This would identify the key pharmacophores responsible for its biological effects and could lead to the design of new compounds with enhanced potency or selectivity.
Deeper Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems
Clerodane diterpenes as a class are renowned for a wide spectrum of biological activities, with insect antifeedant properties being particularly prominent. wikipedia.orgnih.govrsc.org This suggests that this compound could be a valuable lead compound in the development of new crop protection agents. Beyond this, the clerodane family has been associated with antitumor, anti-inflammatory, and antifungal activities. medcraveonline.comnih.govnih.gov Notably, some furanoclerodanes have also been reported to exhibit hepatotoxicity, a factor that requires careful consideration in any therapeutic development. nih.gov
The future of this compound research hinges on moving beyond broad phenotypic screening to a deeper understanding of its molecular mechanisms. Key research questions include:
What are the specific protein targets of this compound?
How does it exert its insect antifeedant effects at a molecular level? Does it interact with taste receptors, metabolic enzymes, or neuroreceptors in insects? youtube.comiastate.edu
What pathways are involved in its potential anti-inflammatory or cytotoxic effects?
Recent studies on other clerodanes provide a roadmap for this investigation. For example, certain clerodanes from Polyalthia longifolia have been identified as dual inhibitors of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), revealing a clear mechanism for their anti-inflammatory action. researchgate.net Other furanoclerodanes have demonstrated significant α-glucosidase inhibitory activity, suggesting a role in modulating carbohydrate metabolism. nih.gov Investigating whether this compound acts on these or other targets will be critical to defining its therapeutic and academic potential.
Computational Chemistry and In Silico Modeling for this compound Research
Computational chemistry and in silico modeling are indispensable tools for accelerating natural product research. bonviewpress.com For this compound, these approaches can provide profound insights into its structure-activity relationships and potential molecular targets, even before extensive laboratory work is undertaken.
Molecular docking simulations can be employed to screen this compound against libraries of known protein structures. This can generate hypotheses about its biological targets that can then be tested experimentally. This approach has been successfully applied to other clerodane diterpenes to rationalize their binding to enzymes like α-glucosidase, COX-1/COX-2, and 5-LOX. researchgate.netnih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the diterpenoid and the protein's active site, explaining the compound's inhibitory activity. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be performed once a series of this compound analogues with corresponding biological activity data is available. QSAR models can identify the physicochemical properties and structural features of the this compound scaffold that are most critical for its activity, guiding the design of more potent analogues.
Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound when bound to a target protein. MD can provide a more detailed picture of the stability of the ligand-protein complex and the conformational changes that may occur upon binding, offering a deeper understanding of the mechanism of action. mdpi.com
Table 2: Application of In Silico Methods to Clerodane Diterpene Research
| In Silico Method | Application | Example Target Studied | Reference |
| Molecular Docking | Predict binding mode and affinity | α-Glucosidase | nih.govnih.gov |
| Molecular Docking | Elucidate inhibitor-enzyme interactions | COX-1, COX-2, 5-LOX | researchgate.net |
| Molecular Docking | Identify potential binding sites | Tyrosyl-DNA Phosphodiesterase 1 | mdpi.com |
| Molecular Dynamics | Assess stability of ligand-protein complex | Acetylcholinesterase | mdpi.com |
Potential as a Research Tool for Biological Pathway Interrogation
A natural product with a well-defined molecular mechanism of action can become an invaluable chemical probe for studying complex biological pathways. The clerodane diterpene class has already provided powerful examples of such tools. The most famous is Salvinorin A from Salvia divinorum, a potent and selective kappa-opioid receptor agonist, which is widely used as a research tool to investigate the role of this receptor in the central nervous system. nih.govrsc.org
Similarly, the clerodane diterpene Casearin J has been shown to induce apoptosis in cancer cells by inhibiting the sarcoendoplasmic reticulum calcium ATPase (SERCA) pump and interfering with Notch1 signaling. science.gov This makes it a useful probe for studying calcium homeostasis and the Notch pathway in the context of cancer biology.
Should the molecular target of this compound be identified, it too could be developed into a selective chemical probe. For example, if it proves to be a potent and selective inhibitor of a specific enzyme, it could be used to:
Validate that enzyme as a potential drug target.
Elucidate the downstream consequences of inhibiting that enzyme in cellular or animal models.
Interrogate the function of a specific biological pathway with high temporal and spatial control.
The development of this compound into a chemical probe would represent a significant contribution to chemical biology, providing the scientific community with a new tool to dissect complex biological processes. researchgate.net
Q & A
Q. What are the standard analytical techniques for confirming the structure of Montanin A, and how are they applied?
this compound's structure is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For example, X-ray diffraction analysis was critical in resolving the stereochemistry of intermediates like the allylic bromide formed during its synthesis. This method provides unambiguous evidence for spiro-γ-lactone and α,β-unsaturated-γ-lactone moieties, which are key structural features .
Q. What synthetic strategies are employed to access this compound from precursor compounds?
this compound is synthesized via a stepwise route starting from (+)-teucvin (1). Key steps include:
- Reduction and elimination : The α,β-unsaturated-γ-lactone group in (+)-teucvin is reduced, followed by aromatic elimination to yield this compound (81% yield).
- Optimized oxidation : this compound is further oxidized to produce derivatives like (+)-teucvisin C (83% yield) using tailored reaction conditions .
Q. How do researchers design experiments to assess this compound’s bioactivity?
Bioactivity studies typically involve in vitro assays (e.g., cytotoxicity, enzyme inhibition) using purified this compound. For instance, its anti-inflammatory or anticancer potential is tested against cell lines, with dose-response curves and IC₅₀ values calculated. Positive controls and statistical validation (e.g., triplicate experiments, ANOVA) ensure reliability .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during this compound’s characterization?
Discrepancies in NMR or MS data may arise from impurities or stereochemical ambiguities. To resolve these:
- Comparative analysis : Cross-validate spectra with structurally similar compounds (e.g., (+)-teucrin A).
- Crystallographic confirmation : Use X-ray diffraction to resolve ambiguous stereocenters, as demonstrated in the allylic bromide intermediate’s structural assignment .
Q. What methodologies are used to optimize stereoselective synthesis of this compound?
Stereoselectivity is achieved through:
- Catalyst selection : AgOTf-mediated hydrolysis ensures regioselective formation of key intermediates.
- Reaction tuning : Adjusting solvent polarity (e.g., acetonitrile/water mixtures) and temperature controls stereochemical outcomes. For example, bromination with NBS/benzoyl peroxide in CCl₄ yielded a 54% regioselective product .
Q. How do researchers validate synthetic routes when initial strategies fail (e.g., direct allylic oxidation)?
Failed routes (e.g., unsuccessful direct oxidation of (+)-teucvin) necessitate mechanistic reevaluation. Alternative pathways, such as bromination-hydrolysis, are designed based on intermediate stability and functional group compatibility. Iterative optimization, guided by HPLC monitoring and DFT calculations, helps identify viable pathways .
Q. What strategies enable comparative studies between this compound and related norditerpenoids?
- Structural analogs : Synthesize derivatives (e.g., (+)-teucvisin C) to probe structure-activity relationships.
- Computational modeling : Use molecular docking to compare binding affinities with target proteins (e.g., kinases or receptors).
- Biosynthetic pathway analysis : Compare this compound’s synthetic accessibility with congeners like (+)-teucrin A, noting differences in stereochemical complexity .
Methodological Guidance
Q. How should researchers design a hypothesis-driven study on this compound’s mechanism of action?
- Define variables : Independent variables (e.g., this compound concentration) and dependent variables (e.g., apoptosis rate in cancer cells).
- Controls : Include negative (solvent-only) and positive (known inhibitors) controls.
- Reproducibility : Document protocols in detail (e.g., reagent purity, incubation times) to enable replication .
Q. What criteria determine the selection of in vivo vs. in vitro models for this compound toxicity studies?
Q. How can researchers ensure methodological rigor in kinetic studies of this compound’s reactions?
- Time-resolved analysis : Use techniques like stopped-flow spectroscopy to monitor rapid intermediates.
- Isotopic labeling : Track reaction pathways using deuterated solvents or ¹³C-labeled substrates.
- Error analysis : Quantify uncertainties in rate constants using nonlinear regression tools (e.g., GraphPad Prism) .
Data Analysis and Reporting
Q. How should researchers address non-reproducible yields in this compound synthesis?
- Parameter screening : Systematically vary catalysts, solvents, and temperatures (e.g., Design of Experiments software).
- Impurity profiling : Use LC-MS to identify byproducts affecting yield.
- Scale-up considerations : Assess whether microliter vs. milliliter scales impact reaction efficiency .
Q. What frameworks guide the interpretation of contradictory bioactivity data across studies?
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell line differences).
- Bias assessment : Use tools like GRADE to evaluate evidence quality.
- Mechanistic studies : Resolve contradictions by probing this compound’s off-target effects (e.g., ROS generation assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
